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(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Catalog No.
S12393214
CAS No.
M.F
C17H13BrO2
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)pheny...

Product Name

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

IUPAC Name

[4-(bromomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone

Molecular Formula

C17H13BrO2

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C17H13BrO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12H2

InChI Key

WZAMAERFZALJSY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr

The compound (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a synthetic organic molecule notable for its structural complexity and functional versatility. It features a benzophenone moiety, which is a key component in photochemical applications, and incorporates both a bromomethyl group and an alkyne tag. This trifunctional building block is particularly useful in chemical probe synthesis, enabling diverse applications in organic synthesis and materials science .

The reactivity of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone can be attributed to its functional groups:

  • Bromomethyl Group: This group can undergo nucleophilic substitution reactions, making it a valuable synthetic handle for further modifications.
  • Alkyne Tag: The alkyne moiety allows for click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition, facilitating the formation of complex molecular architectures.
  • Benzophenone Moiety: This part of the molecule can participate in photo

While specific biological activity data for (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is limited, compounds containing similar structures often exhibit interesting pharmacological properties. The presence of the benzophenone structure has been associated with phototoxicity and potential anti-cancer activities due to its ability to generate reactive oxygen species upon irradiation. Further studies would be necessary to elucidate its precise biological effects.

Several methods can be employed to synthesize (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone:

  • Bromomethylation: The introduction of the bromomethyl group can be achieved through the reaction of phenol derivatives with formaldehyde and hydrobromic acid.
  • Alkyne Formation: The alkyne moiety can be synthesized via Sonogashira coupling reactions involving terminal alkynes and aryl halides.
  • Formation of Benzophenone: The final methanone structure can be synthesized through Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

These methods illustrate the versatility of synthetic routes available for constructing this compound.

Interaction studies involving (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone could focus on its binding affinity with biological macromolecules or other small molecules. Investigating these interactions would provide insights into its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. These include:

  • Benzophenone Derivatives: Commonly used in sunscreens and as photoinitiators in polymerization.
  • Alkynes with Functional Groups: Such as propargyl alcohols that are utilized in click chemistry.
  • Brominated Aromatics: Often used in organic synthesis due to their reactivity.

Comparison Table

Compound NameKey FeaturesUnique Aspects
BenzophenonePhotochemical propertiesWidely used in sunscreens
Propargyl AlcoholContains alkyne functionalityUseful in click chemistry
4-BromoanisoleBrominated aromatic with ether functionalityLess complex than (4-(Bromomethyl)phenyl)...
(4-(Bromomethyl)phenyl)(4-methoxyphenyl)methanoneSimilar structure but different substituentsVariation in substituents affects reactivity

The uniqueness of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone lies in its trifunctional nature, combining a bromomethyl group, an alkyne tag, and a benzophenone moiety, making it particularly versatile for diverse chemical applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

328.00989 g/mol

Monoisotopic Mass

328.00989 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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